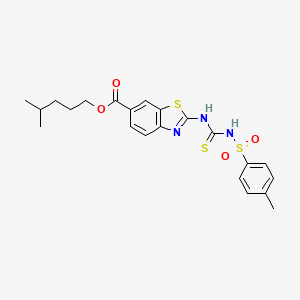
4-Hydroxy-5-methylfuran-3(2H)-one-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-5-methylfuran-3(2H)-one-d3 is a deuterated derivative of 4-Hydroxy-5-methylfuran-3(2H)-one, a furan derivative characterized by a five-membered aromatic ring with oxygen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-methylfuran-3(2H)-one-d3 can be achieved through various methods. One approach involves the use of Saccharomyces cerevisiae, which requires the Cff1p protein to produce 4-Hydroxy-5-methylfuran-3(2H)-one . The synthetic route typically involves the incorporation of deuterium atoms into the molecule to obtain the deuterated derivative.
Industrial Production Methods: Industrial production of this compound may involve microbial synthesis using genetically modified strains of Saccharomyces cerevisiae. The production process can be optimized by adjusting various factors such as carbon source concentration, nitrogen source concentration, salt concentration, initial pH, shaking speed, culture temperature, inoculum size, and culture time .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-5-methylfuran-3(2H)-one-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its functionalization and application in different fields.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include halogenating agents, oxidizing agents, and reducing agents. For example, the reaction of 4-Hydroxy-5-methylfuran-3(2H)-one with cysteine or hydrogen sulfide at pH 4.5 for 60 minutes at 140°C produces complex mixtures of volatile compounds .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, the reaction with cysteine or hydrogen sulfide can produce sulfur-containing volatile compounds .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-5-methylfuran-3(2H)-one-d3 has various scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of other furan derivatives. In biology, it has been shown to modulate the growth of human tumor cells and inhibit cellular melanogenesis . In industry, it is used in oxidoreductase assays for the evaluation of oxidoreductase activity .
Wirkmechanismus
The mechanism of action of 4-Hydroxy-5-methylfuran-3(2H)-one-d3 involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cellular melanogenesis by modulating the activity of melanogenic enzymes . Additionally, it interacts with oxidoreductases, which play a crucial role in oxidation-reduction processes .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-5-methylfuran-3(2H)-one-d3 can be compared with other similar compounds, such as 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and 2-Ethylfuran . These compounds share similar structural features but differ in their specific functional groups and applications. For instance, 4-Hydroxy-2,5-dimethyl-3(2H)-furanone is commonly found in fruits like strawberries and pineapples , while 2-Ethylfuran is used in the synthesis of various organic compounds .
Eigenschaften
Molekularformel |
C5H6O3 |
|---|---|
Molekulargewicht |
117.12 g/mol |
IUPAC-Name |
4-hydroxy-5-(trideuteriomethyl)furan-3-one |
InChI |
InChI=1S/C5H6O3/c1-3-5(7)4(6)2-8-3/h7H,2H2,1H3/i1D3 |
InChI-Schlüssel |
DLVYTANECMRFGX-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=C(C(=O)CO1)O |
Kanonische SMILES |
CC1=C(C(=O)CO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12372174.png)











